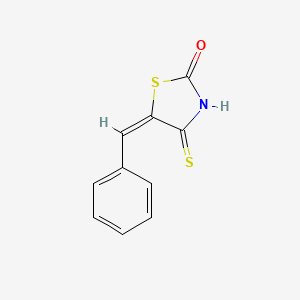

5-Benzylidene-4-thioxothiazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NOS2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

(5E)-5-benzylidene-4-sulfanylidene-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H7NOS2/c12-10-11-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |

InChI Key |

ZXBRLSSWWJQDPF-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=S)NC(=O)S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylidene 4 Thioxothiazolidin 2 One and Its Analogues

Conventional Synthetic Approaches

Conventional synthetic methods for 5-benzylidene-4-thioxothiazolidin-2-ones predominantly rely on well-established condensation reactions. These approaches are widely used due to their reliability and the accessibility of starting materials.

Knoevenagel Condensation Strategies for 5-Benzylidene-4-thioxothiazolidin-2-one Formation

The Knoevenagel condensation is the most prominent and widely employed method for the synthesis of this compound and its analogues. nih.gov This reaction involves the condensation of an active methylene compound, in this case, 4-thioxothiazolidin-2-one (also known as rhodanine), with an aromatic aldehyde. The methylene group at the C5-position of the rhodanine (B49660) ring is sufficiently acidic to react with the aldehyde in the presence of a basic catalyst. nih.gov

A general synthetic route involves refluxing a mixture of 4-thioxothiazolidin-2-one and a substituted benzaldehyde in the presence of a catalyst and a suitable solvent. tandfonline.com Common catalysts include piperidine, sodium acetate, and triethylamine. tandfonline.commdpi.commdpi.com The choice of solvent often depends on the specific reactants and catalyst used, with ethanol and acetic acid being frequently employed. mdpi.commdpi.com For instance, the synthesis of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives has been achieved by refluxing the substituted benzaldehyde and 4-thioxothiazolidin-2-one in ethanol with piperidine as a catalyst. mdpi.com In another example, (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues were synthesized via a Knoevenagel condensation reaction by refluxing 3-benzyl-2-thioxothiazolidin-4-one and various benzaldehydes in the presence of sodium acetate in acetic acid. mdpi.com

The reaction mechanism proceeds through the formation of a carbanion at the C5-position of the rhodanine ring, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final 5-benzylidene product. The reaction conditions, including the catalyst, solvent, and temperature, can significantly influence the reaction rate and the yield of the desired product.

Table 1: Examples of Knoevenagel Condensation for the Synthesis of this compound Analogues

| Starting Aldehyde | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | Piperidine/Ethanol | Reflux | (Z)-5-(Substituted benzylidene)-4-thioxothiazolidin-2-one derivatives | 47-82% | mdpi.com |

| Substituted Benzaldehydes | Sodium Acetate/Acetic Acid | Reflux | (Z)-5-substituted benzylidene-2-thioxothiazolidin-4-one | 44-90% | tandfonline.com |

| Substituted Benzaldehydes | Sodium Acetate/Acetic Acid | Reflux, 2-4 h | (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues | 47-92% | mdpi.com |

| Substituted Benzaldehydes | n-Propylamine | Microwave, 80 °C, 60 min | (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | 62-89% | mdpi.com |

Optimization of Reaction Parameters and Reagents in Thioxothiazolidinone Synthesis

The efficiency of thioxothiazolidinone synthesis can be significantly enhanced by optimizing various reaction parameters. Key factors that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in a study focused on the one-pot synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, a screening of various metal catalysts was conducted. researchgate.net The reaction between benzaldehyde and 2-thioxothiazolidin-4-one was used as a model. It was found that catalysts such as aluminum chloride, pyridinium chromate, copper(II) chloride, and copper(I) iodide all influenced the reaction yield and time. researchgate.net Ultimately, ammonium ferrous sulfate was identified as the most effective catalyst under conventional heating, providing high yields. researchgate.net

The choice of solvent also plays a crucial role. While traditional solvents like ethanol and acetic acid are common, greener alternatives are being explored. A study reported the use of a deep eutectic solvent (DES), specifically ZnCl2/urea, which acted as both a greener solvent and a catalyst, accelerating the condensation reaction and leading to excellent yields of (Z)-5-benzylidene-2-thioxothiazolidin-4-ones. nih.gov This approach offers advantages such as mild reaction conditions and column-free isolation. nih.gov

Furthermore, the nature of the base used as a catalyst can impact the reaction outcome. While organic bases like piperidine and triethylamine are frequently used, inorganic bases such as potassium carbonate have also been employed successfully. tandfonline.comhilarispublisher.com The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest yield and purity of the final product in the shortest possible time.

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of advanced and green chemistry protocols for the synthesis of this compound and its analogues.

One-Pot Multicomponent Reactions for this compound Derivatives

One-pot multicomponent reactions (MCRs) have gained significant attention as they offer several advantages over traditional multi-step syntheses, including higher efficiency, reduced waste, and simplified procedures. nih.gov In the context of thioxothiazolidinone synthesis, one-pot approaches have been developed that combine several reaction steps without the need for isolating intermediates.

For example, a one-pot, three-component synthesis of 5-ene-4-thiazolidinones has been described. nih.gov This can involve the reaction of a primary amine, an oxo-compound, and a thiolic agent. nih.gov Another approach involves the [2 + 3]-cyclocondensation of substituted thioureas or thiosemicarbazides with halogen-carboxylic acids, followed by a Knoevenagel condensation in the same pot. nih.gov These methods are highly convergent and allow for the rapid generation of molecular diversity. The use of catalysts like magnesium oxide nanoparticles in aqueous media further enhances the green credentials of these one-pot reactions. nih.gov

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods. mdpi.comeurekaselect.comresearchgate.net

Several studies have reported the successful application of microwave irradiation for the synthesis of this compound analogues. eurekaselect.comresearchgate.net For instance, a series of (Z)-5-arylidene-4-thioxo-thiazolidine-2-ones were synthesized using a microwave irradiation technique, which offered a rapid and efficient route to these compounds. eurekaselect.com In another study, the optimal conditions for the microwave-assisted synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were determined to be in an open vessel at 80 °C for 60 minutes, resulting in good yields. mdpi.comsemanticscholar.org The use of solvent-free conditions, or green solvents like water, in combination with microwave irradiation further enhances the environmental friendliness of these synthetic protocols. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Hours | Variable (44-92%) | Well-established, simple setup | tandfonline.commdpi.com |

| Microwave Irradiation | Minutes to 1 hour | Generally high (62-97.5%) | Rapid, higher yields, energy efficient | mdpi.comresearchgate.net |

Catalysis in Thioxothiazolidinone Synthesis

The choice of catalyst is a critical factor in the synthesis of 5-benzylidene-4-thioxothiazolidin-2-ones. A wide array of catalysts has been explored to improve the efficiency and selectivity of the Knoevenagel condensation.

Traditional base catalysts such as piperidine, sodium acetate, and triethylamine are commonly used. tandfonline.commdpi.commdpi.com However, the search for more environmentally friendly and reusable catalysts has led to the investigation of several alternatives. For example, glycine (B1666218), an amino acid, has been successfully used as a catalyst for the synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones under microwave irradiation in solvent-free conditions. researchgate.net Other green catalysts that have been employed include L-tyrosine in an aqueous medium and tannic acid in ethanol. researchgate.net

Acidic ionic liquids, such as 1-benzyl-3-methylimidazolium dihydrogen phosphate, have also been utilized as efficient and reusable catalysts for this transformation. researchgate.net The use of heterogeneous catalysts, such as silica gel, has been shown to enhance the Knoevenagel condensation reaction, particularly in microwave-assisted, solvent-free conditions. researchgate.net These catalytic systems not only promote the reaction but also simplify the work-up procedure and allow for catalyst recycling, aligning with the principles of green chemistry.

Role of Traditional Catalysts (e.g., Ammonium Acetate, Piperidine, Sodium Acetate)

Traditional base catalysts have been extensively used to facilitate the Knoevenagel condensation for the synthesis of this compound derivatives. These catalysts activate the methylene group at the C5 position of the 4-thioxothiazolidin-2-one ring, promoting the condensation with various aromatic aldehydes.

Sodium Acetate (NaOAc): This is one of the most common catalysts, typically used in a refluxing acetic acid solvent system. For instance, the condensation of 4-thioxothiazolidin-2-one or its N-substituted analogues with substituted benzaldehydes in the presence of anhydrous sodium acetate and glacial acetic acid yields the desired 5-benzylidene derivatives. nih.govbiointerfaceresearch.com Reaction times can range from 2 to 20 hours, with reported yields varying from 44% to over 90%, depending on the specific substrates. nih.govbiointerfaceresearch.com

Piperidine: Piperidine, often used in an ethanol solvent, is another effective catalyst for this transformation. The synthesis of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives has been achieved by refluxing the reactants in ethanol with a catalytic amount of piperidine for as little as 15 to 60 minutes, affording yields between 35% and 82%. mdpi.com

Ammonium Acetate: This catalyst has been employed in solvent-free "green" synthesis procedures. By grinding 4-thiazolidinones with aromatic aldehydes and anhydrous ammonium acetate at room temperature, the corresponding 5-arylidene derivatives can be obtained efficiently. This method is noted for its simplicity, short reaction times (6-10 minutes of grinding), and high yields, positioning it as an environmentally benign alternative to traditional solvent-based methods.

| Catalyst | Solvent | Conditions | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Sodium Acetate | Acetic Acid | Reflux | 2 - 20 hours | 44% - 91% | nih.govbiointerfaceresearch.com |

| Piperidine | Ethanol | Reflux | 15 - 60 minutes | 35% - 82% | mdpi.com |

| Ammonium Acetate | Solvent-free | Grinding at Room Temp. | 6 - 10 minutes | High | N/A |

Application of Deep Eutectic Solvents and Nanocatalysts

In the pursuit of greener and more sustainable chemical processes, recent research has explored novel solvent and catalyst systems.

Deep Eutectic Solvents (DES): Natural Deep Eutectic Solvents (NDESs) are emerging as green, biodegradable, and cost-effective alternatives to traditional organic solvents. researchgate.net While specific applications for the synthesis of this compound are still developing, related structures have been successfully synthesized using this approach. For example, the one-pot, three-component synthesis of 5-arylidene-2-imino-4-thiazolidinones has been effectively catalyzed by a choline chloride/urea (ChCl/urea) deep eutectic solvent, achieving high yields in short reaction times (e.g., 94% yield in 30 minutes at 80°C). This demonstrates the potential of DES to serve as both the solvent and catalyst, streamlining the reaction process.

Nanocatalysts: The application of nanocatalysts in the synthesis of this compound is a less documented area. However, the broader field of organic synthesis is increasingly benefiting from nanocatalysis due to high surface-area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and easier recovery of catalysts. Further research is needed to explore the potential of specific nanocatalysts for this particular Knoevenagel condensation.

Exploration of Bio-Based Catalysts (e.g., Fruit Juice)

A novel and environmentally friendly approach involves the use of bio-based catalysts and solvents. Research has demonstrated the successful synthesis of a 5-benzylidene-2-thioxothiazolidin-4-one derivative using natural lemon juice as a green solvent and catalyst system. nih.gov

In this method, the reaction between 4-chlorobenzaldehyde and 2-thioxothiazolidin-4-one was optimized using lemon juice, which outperformed conventional solvents like acetic acid, ethanol, and toluene. nih.gov The presence of citric acid and other natural components in the juice likely facilitates the condensation. The addition of sodium citrate as a base in the lemon juice medium further enhanced the reaction, leading to a 95% yield. nih.gov This bio-based approach, which can be accelerated by microwave irradiation, highlights a sustainable pathway for synthesizing these compounds, minimizing the reliance on hazardous chemicals. nih.gov

| Catalyst System | Key Components | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Choline Chloride/Urea | 80°C, 30 min | Green solvent, potential dual catalyst/solvent role | |

| Bio-Based Catalyst | Lemon Juice, Sodium Citrate | Conventional heating or Microwave | Environmentally friendly, high yield (95%), cost-effective | nih.gov |

Atom Economy and Environmental Impact Assessments of Synthetic Routes

The principles of green chemistry, particularly atom economy, are crucial in evaluating the sustainability of synthetic methods. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

The Knoevenagel condensation, the primary route to this compound, is inherently an addition-elimination reaction. The key bond-forming step is an addition, followed by the elimination of a small molecule, typically water. This process is considered to have a high atom economy, as the only byproduct is water, which is environmentally benign.

Efforts to improve the environmental impact focus on several areas:

Solvent-Free Reactions: Methods employing microwave irradiation or mechanical grinding without a solvent significantly reduce volatile organic compound (VOC) emissions and simplify product work-up.

Green Solvents: The use of water, deep eutectic solvents, or bio-solvents like fruit juice minimizes the use of hazardous and volatile organic solvents. nih.gov

Energy Efficiency: Microwave-assisted synthesis often leads to dramatically shorter reaction times and potentially lower energy consumption compared to conventional refluxing methods. nih.gov

Methodologies that combine these elements, such as the microwave-assisted synthesis in lemon juice, represent a significant step towards a truly green and sustainable process for producing this compound and its analogues. nih.gov

Synthesis of N-Substituted this compound Derivatives

Substitution at the N-3 position of the 4-thioxothiazolidin-2-one ring is a common strategy to modify the compound's properties. The synthesis of these N-substituted derivatives can be achieved through two main pathways:

Pre-functionalization: This approach involves first synthesizing an N-substituted 4-thioxothiazolidin-2-one intermediate, which is then subjected to Knoevenagel condensation. For example, to synthesize (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, an N-cyclohexyl isothiocyanate is first reacted with methyl 2-mercaptoacetate to form the N-cyclohexyl-substituted rhodanine intermediate. nih.gov This intermediate is then condensed with various benzaldehydes using sodium acetate in acetic acid to yield the final N-substituted products. nih.gov

Post-condensation functionalization: In this method, the this compound core is first synthesized and then the substituent is added to the nitrogen atom. While less common for simple alkyl or aryl groups, this route can be used for introducing more complex functionalities.

The pre-functionalization route is generally preferred as it avoids potential side reactions with the benzylidene double bond. This approach has been successfully used to synthesize a wide variety of N-aryl and N-alkyl derivatives, allowing for systematic exploration of structure-activity relationships. nih.gov

Spectroscopic and Structural Characterization of 5 Benzylidene 4 Thioxothiazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-Benzylidene-4-thioxothiazolidin-2-one. Analysis of one- and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. Key signals for this compound include a singlet for the vinylic proton (=CH), multiplets for the aromatic protons of the benzylidene group, and a broad singlet for the N-H proton. The chemical shift of the vinylic proton is particularly diagnostic for the stereochemistry of the exocyclic double bond; its appearance at a lower field is indicative of the thermodynamically stable Z-isomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Assignment | ¹³C NMR (ppm) researchgate.net | ¹H NMR (ppm) |

|---|---|---|

| C=S (C2) | 194.7 | - |

| C=O (C4) | 169.4 | - |

| C5 | 125.5 | - |

| =CH | 130.9 | ~7.8-8.1 (s, 1H) mdpi.com |

| Benzylidene C1' | 133.5 | - |

| Benzylidene C2'/C6' | 130.7 | ~7.5-7.7 (m) |

| Benzylidene C3'/C5' | 128.5 | ~7.5-7.7 (m) |

| Benzylidene C4' | 131.4 | ~7.5-7.7 (m) |

| NH | - | ~13.7-14.1 (br s, 1H) researchgate.net |

Note: ¹H NMR values are generalized from derivatives as data for the unsubstituted parent compound can vary. researchgate.netmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations among the protons of the benzylidene ring, confirming their relative positions. researchgate.netscielo.br

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu It allows for the definitive assignment of protonated carbons, such as the vinylic =CH and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for identifying connections through quaternary (non-protonated) carbons. Key HMBC correlations would include those from the vinylic proton to the C5 and C1' carbons, and from the NH proton to the C2 and C4 carbonyl and thiocarbonyl carbons, thereby piecing together the entire molecular puzzle. mdpi.com

Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a sharp peak for the N-H stretch, a strong absorption for the C=O (amide) stretch, and characteristic bands for the C=S (thioamide) and C=C stretches. vscht.cz Aromatic C-H stretching vibrations are also observed. vscht.cz

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3266 researchgate.net |

| Aromatic C-H | Stretch | ~3045 researchgate.net |

| C=O (Amide I) | Stretch | ~1694-1753 nih.gov |

| C=C (Aromatic/Vinylic) | Stretch | ~1606 researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system, encompassing the benzylidene group and the thioxothiazolidinone ring, is responsible for the compound's characteristic absorption in the UV-Vis region. Studies on related compounds show strong absorption between 250 and 350 nm, which is typical for such chromophores. researchgate.net The exact position of the maximum absorption (λmax) is influenced by the solvent and any substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass Confirmation (HRMS, ES-MS, LRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight and elemental formula. mdpi.com For this compound (molecular formula C₁₀H₇NOS₂), techniques like Electrospray Ionization Mass Spectrometry (ES-MS) typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 222. researchgate.net Low-resolution mass spectrometry (LRMS) confirms the nominal mass, while High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, confirming the elemental composition with high accuracy. ub.edu The fragmentation patterns observed in MS/MS experiments can further validate the proposed structure. raco.cat

X-Ray Diffraction Analysis for Solid-State Molecular Conformation

Studies on derivatives of this compound consistently reveal several key structural features:

Stereochemistry: The analysis confirms that the thermodynamically more stable (Z)-configuration is adopted around the exocyclic C=C double bond. nih.gov

Planarity: The thioxothiazolidinone heterocyclic ring is essentially planar. nih.gov

Dihedral Angle: There is a noticeable dihedral angle between the plane of the heterocyclic ring and the plane of the benzylidene phenyl ring. nih.gov This twist is a common feature in this class of compounds.

Hydrogen Bonding: In the crystal lattice, molecules are often stabilized by intermolecular hydrogen bonds, typically involving the N-H group and the carbonyl oxygen (N-H···O), which links the molecules into chains or more complex networks. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

Chromatographic Techniques for Purity Assessment (TLC, Column Chromatography)

The purity of this compound and its derivatives is commonly assessed and achieved through chromatographic methods, primarily Thin-Layer Chromatography (TLC) and column chromatography. These techniques are fundamental in monitoring reaction progress and isolating the final product.

Thin-Layer Chromatography (TLC)

TLC is a widely used analytical technique to monitor the progress of the synthesis of this compound derivatives. tandfonline.comnih.govnih.govnih.gov It allows for the rapid qualitative assessment of the reaction mixture, helping to determine the point of completion. The choice of the mobile phase is crucial for achieving good separation of the product from reactants and byproducts.

The stationary phase commonly employed is silica gel, often on glass plates such as Merck TLC Silica gel 60F₂₅₄. nih.gov A variety of solvent systems have been utilized as the mobile phase, with the polarity being adjusted to suit the specific derivatives being synthesized.

Interactive Data Table: TLC Mobile Phases for Monitoring Synthesis

| Mobile Phase Composition | Ratio | Purpose |

| Methanol: Chloroform | 10:90 | Monitoring Knoevenagel condensation reaction. tandfonline.com |

| Methanol: Chloroform | 15:90 | Monitoring methylation reaction progress. tandfonline.com |

| Methanol: Chloroform | 20:85 | Monitoring synthesis of substituted phenylamino derivatives. tandfonline.com |

| Ethyl Acetate: n-Hexane | 20:80 | Monitoring progress of condensation reactions. researchgate.net |

Column Chromatography

For the purification of this compound and its analogues, column chromatography is the predominant method employed. tandfonline.comnih.govmdpi.comrsc.org This technique allows for the separation of the desired compound from unreacted starting materials and any impurities on a larger scale than TLC.

The stationary phase is typically silica gel. nih.govmdpi.com The selection of the eluent system is critical for effective separation and is often determined by preliminary analysis using TLC. The polarity of the solvent mixture is optimized to ensure that the compound of interest moves through the column at an appropriate rate, allowing for its separation from other components. In some instances, the crude product is purified by recrystallization from a suitable solvent like ethanol following column chromatography. nih.gov

Interactive Data Table: Column Chromatography Parameters for Purification

| Stationary Phase | Eluent System | Application |

| MP Silica 40–63, 60 Å | Not specified | Purification of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives. mdpi.com |

| Silica Gel | 30% Ethyl Acetate in Hexanes | Purification of a related thiazolidine-2,4-dione derivative. iu.edu |

| Silica Gel | 50% Ethyl Acetate in Hexanes | Purification of a related thiazolidine-2,4-dione derivative. iu.edu |

Chemical Reactivity and Functionalization Studies of the 5 Benzylidene 4 Thioxothiazolidin 2 One Scaffold

Transformations Involving the Thioxo and Carbonyl Moieties

The thioxo (C=S) and carbonyl (C=O) groups within the 4-thioxothiazolidin-2-one ring are key sites for chemical transformations. The differential reactivity of these groups allows for selective modifications.

A fundamental transformation involving these moieties is the synthesis of the core scaffold itself. The 4-thioxo group is typically introduced by thionation of the corresponding dione precursor, thiazolidine-2,4-dione. This reaction is regioselective, preferentially converting the carbonyl group at the C-4 position into a thioxo group while leaving the C-2 carbonyl intact. A common reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), which effectively sulfurizes the C-4 carbonyl under reflux conditions. mdpi.com For instance, the reaction of thiazolidin-2,4-dione with Lawesson's reagent in toluene yields 4-thioxothiazolidin-2-one, the direct precursor for the title compound, in high yield. mdpi.com

Further transformations can be carried out on the thioxo group. One notable reaction is the sulfur/nitrogen displacement. The 2-thioxo group (structurally analogous to the 4-thioxo group in the parent ring system) of 5-arylidene-rhodanine derivatives can be displaced by primary or secondary amines to generate 2-amino-5-arylidene-1,3-thiazolidin-4-ones. mdpi.com This highlights the thioxo group's utility as a leaving group in nucleophilic substitution reactions, enabling a switch of the core scaffold.

While the carbonyl group at C-2 is less reactive towards thionating agents compared to the C-4 position, it still partakes in important chemical interactions. For example, the C-2 carbonyl has been shown to act as a coordinating agent for metal ions, such as the copper ion in the active site of the tyrosinase enzyme. mdpi.com Additionally, both the carbonyl and the exocyclic double bond can react with difunctional nucleophiles. For example, 5-benzylidene thiazolidinone derivatives react with phenylhydrazine to form fused pyrazolothiazole systems. nih.gov

Functionalization at Exocyclic Positions

The most widely exploited strategy for functionalizing the 5-benzylidene-4-thioxothiazolidin-2-one scaffold is through modifications at the exocyclic C-5 position. This is primarily achieved via the Knoevenagel condensation, a base-catalyzed reaction between the active methylene group at C-5 of the 4-thioxothiazolidin-2-one ring and a diverse range of aromatic aldehydes. nih.govresearchgate.net

This condensation is highly efficient for introducing a variety of substituted benzylidene moieties, which is crucial for tuning the electronic and steric properties of the final compound. The reaction is typically carried out by refluxing the thiazolidinone core with a substituted benzaldehyde in a solvent like acetic acid or ethanol, often with a base catalyst such as sodium acetate or piperidine. mdpi.comnih.gov This method allows for the synthesis of derivatives with a wide array of substituents on the phenyl ring, including hydroxyl, methoxy, and bromo groups, with yields often ranging from moderate to excellent. mdpi.commdpi.comnih.gov

The table below presents a selection of this compound derivatives synthesized via Knoevenagel condensation, illustrating the variety of substituents that can be incorporated.

| Entry | Aldehyde Substituent | Catalyst/Solvent | Yield (%) | Reference |

| 1 | 4-Hydroxy | Piperidine/Ethanol | 49% | mdpi.com |

| 2 | 2,4-Dihydroxy | Piperidine/Ethanol | 71% | mdpi.com |

| 3 | 3-Hydroxy-4-methoxy | Piperidine/Ethanol | 61% | mdpi.com |

| 4 | 4-Methoxy | Piperidine/Ethanol | 47% | mdpi.com |

| 5 | 3,4-Dimethoxy | n-Propylamine | 83% | mdpi.com |

| 6 | 4-Hydroxy-3-methoxy | n-Propylamine | 80% | mdpi.com |

| 7 | 2,4-Dihydroxy (N-cyclohexyl) | NaOAc/Acetic Acid | 91% | nih.gov |

| 8 | 3-Bromo-4-hydroxy (N-cyclohexyl) | NaOAc/Acetic Acid | 88% | nih.gov |

Beyond the Knoevenagel condensation, the exocyclic double bond itself can be a site for further functionalization. Halogenation of the thiazolidinone ring can produce 5-halo derivatives, which serve as versatile intermediates for subsequent synthetic transformations, enabling the introduction of other functional groups through cross-coupling reactions. nih.gov

Regioselective Derivatization Strategies

Regioselectivity is a critical aspect of the functionalization of the this compound scaffold, given its multiple reactive sites.

C-5 Position: The Knoevenagel condensation is an intrinsically regioselective reaction. The protons of the methylene group at the C-5 position of the 4-thioxothiazolidin-2-one ring are significantly more acidic than other protons in the molecule. This heightened acidity allows for selective deprotonation by a base, forming a nucleophilic carbanion that specifically attacks the electrophilic carbonyl carbon of an aldehyde, leading exclusively to functionalization at the C-5 position. nih.gov

N-3 Position: The nitrogen atom at the N-3 position is another key site for regioselective derivatization. The N-H proton can be readily substituted by reaction with various electrophiles, allowing for the introduction of alkyl or aryl groups. This N-functionalization is typically performed prior to the Knoevenagel condensation. For example, N-cyclohexylrhodanine can be prepared and then condensed with substituted benzaldehydes to yield N-3 functionalized derivatives. nih.gov This strategy prevents potential side reactions at the nitrogen atom during the condensation step and provides another avenue for structural diversification.

Differential Reactivity of C=O and C=S: As mentioned in section 4.1, the inherent difference in reactivity between the carbonyl group at C-2 and the thioxo group at C-4 is a cornerstone of regioselective synthesis for this scaffold. The selective thionation of the C-4 carbonyl in the thiazolidine-2,4-dione precursor is a prime example of this principle. mdpi.com This allows for the specific placement of the sulfur atom at the C-4 position, which is a defining feature of this compound class.

These regioselective strategies provide chemists with precise control over the molecular architecture, enabling the systematic exploration of structure-activity relationships for various biological targets.

Computational and Theoretical Investigations of 5 Benzylidene 4 Thioxothiazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 5-benzylidene-4-thioxothiazolidin-2-one.

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) calculations have been widely employed to determine the optimized molecular structure and conformation of this compound and its derivatives. These studies typically utilize various functionals, such as B3LYP, in conjunction with different basis sets to achieve a precise representation of the molecule's geometry. The optimized structure of (E)-5-benzylidene-2-thioxothiazolidin-4-one (E5BTTO) has been shown to belong to the C1 point group symmetry. researchgate.net

Theoretical calculations of bond lengths and angles are often compared with experimental data from techniques like X-ray crystallography to validate the computational models. For instance, in a study of a related compound, (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, the calculated geometrical parameters were found to be in good agreement with those determined by X-ray diffraction, confirming the reliability of the DFT approach. researchgate.net These computational analyses provide a detailed picture of the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's reactivity and biological activity.

| Bond | Calculated Length (Å) |

|---|---|

| C=O | 1.21 |

| C-S | 1.78 |

| C=C | 1.35 |

| C-N | 1.38 |

| Angle | Calculated Angle (°) |

|---|---|

| O=C-N | 125.0 |

| C-S-C | 92.0 |

| C=C-C | 128.0 |

| C-N-C | 115.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. nih.govsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For this compound and its derivatives, the HOMO is typically localized on the electron-rich thiazolidinone ring and the sulfur atoms, while the LUMO is distributed over the benzylidene moiety and the C=C double bond. This distribution facilitates intramolecular charge transfer from the donor (thiazolidinone ring) to the acceptor (benzylidene group). The calculated HOMO-LUMO energy gap for these compounds is generally in the range of 3-4 eV, indicating their potential for electronic applications. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to predict the electronic absorption spectra, with the calculated transitions often corresponding to HOMO-LUMO excitations. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.50 |

| Energy Gap (ΔE) | 3.75 |

Electrostatic Potential Mapping (MEP) and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, the negative potential (red and yellow regions) is typically concentrated around the electronegative oxygen and sulfur atoms of the thiazolidinone ring, indicating these as likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is often located around the hydrogen atoms of the benzylidene ring, suggesting these areas are prone to nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, are also calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov These descriptors provide a theoretical basis for understanding the chemical behavior of the compound and its potential interactions with other molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. While extensive MD simulations specifically focused on the conformational analysis of isolated this compound are not widely reported, MD simulations have been utilized in the context of its interaction with biological targets, such as enzymes. mdpi.com In these studies, the stability of the ligand-protein complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. mdpi.com Such simulations have demonstrated the stability of related thiazolidinone derivatives within the active sites of enzymes, supporting their potential as inhibitors. mdpi.commdpi.com These computational studies provide insights into the conformational changes and intermolecular interactions that govern the molecule's biological activity.

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are also used to predict the spectroscopic properties of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The theoretical vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to aid in the assignment of characteristic absorption bands. For instance, the calculated spectra of related thiazolidinone derivatives have shown good agreement with experimental data for key vibrational modes such as C=O stretching, C=C stretching, and N-H bending. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical values are often in good agreement with experimental NMR data, assisting in the structural elucidation of the molecule. mdpi.comscielo.org.za

Time-dependent DFT (TD-DFT) is the primary method for predicting the UV-Vis absorption spectra. The calculated electronic transitions, particularly the HOMO to LUMO transition, can be correlated with the experimentally observed absorption maxima (λmax). mdpi.com

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR (vinyl H) | 7.5 ppm | 7.6 ppm |

| ¹³C NMR (C=O) | 168 ppm | 167 ppm |

| UV-Vis (λmax) | 395 nm | 400 nm |

Prediction of Non-Linear Optical (NLO) Properties

The potential of this compound and its derivatives as non-linear optical (NLO) materials has been investigated through theoretical calculations of their NLO properties. These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to a non-linear response. Key NLO parameters, such as the first-order hyperpolarizability (β), are calculated using quantum chemical methods.

The presence of an electron donor (the thiazolidinone ring) and an electron acceptor (the benzylidene group) connected by a π-conjugated system in this compound is a characteristic feature of molecules with significant NLO activity. Theoretical studies have shown that these compounds can possess large β values, in some cases significantly higher than that of urea, a standard NLO material. researchgate.net An inverse relationship between the HOMO-LUMO gap and the first hyperpolarizability has been observed, where a smaller energy gap often leads to a larger NLO response. researchgate.net These in silico predictions suggest that this compound derivatives are promising candidates for applications in optoelectronics and photonics. researchgate.net

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.50 |

| Polarizability (α) | 250.0 |

| First Hyperpolarizability (β) | 1500 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing valuable insights into the nature and prevalence of non-covalent contacts that dictate the supramolecular architecture. For this compound and its derivatives, Hirshfeld analysis elucidates the intricate network of interactions governing their crystal packing.

Detailed computational studies, particularly on derivatives like (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, have employed this method to explore the intermolecular contacts in their crystal structures. researchgate.net The analysis involves generating a three-dimensional Hirshfeld surface mapped with properties such as the normalized contact distance (dnorm). The dnorm surface displays a color spectrum where red regions indicate close interatomic contacts (shorter than the van der Waals radii sum), white areas represent contacts at approximately the van der Waals distance, and blue regions show contacts that are longer.

For thiazolidinone derivatives, these surfaces reveal the presence of specific and significant intermolecular contacts, including C–H···O, C–H···S, and, in substituted cases, C–H···Cl interactions. researchgate.net These interactions are crucial for the stability of the crystal structure.

The two-dimensional (2D) fingerprint plot is a complementary tool that summarizes all intermolecular contacts on the Hirshfeld surface. It plots the distance from the surface to the nearest nucleus inside (dᵢ) against the distance to the nearest nucleus outside (dₑ), providing a quantitative breakdown of each type of interaction. The percentage contribution of each specific atomic contact to the total Hirshfeld surface area can be calculated from these plots.

While specific percentage data for the parent compound this compound is not detailed in the provided search results, analysis of closely related heterocyclic structures provides representative data on the distribution of these interactions. For instance, studies on similar chloro-substituted benzothiazine structures highlight the predominance of H···H, H···C/C···H, and H···O/O···H contacts. nih.gov

Table 5.5.1: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Thiazolidinone Derivative Structure

| Interatomic Contact Type | Percentage Contribution (%) | Description |

| H···H | 37.5 | Represents van der Waals forces and is the most significant contributor to the overall crystal packing. nih.gov |

| H···C/C···H | 24.6 | Indicates the presence of C–H···π interactions, contributing to the stabilization of the crystal lattice. nih.gov |

| H···O/O···H | 16.7 | Corresponds to hydrogen bonding, which are among the dominant interactions governing the molecular assembly. nih.gov |

| Other Contacts | 21.2 | Includes various other weak interactions such as H···S, C···C, and contacts involving heteroatoms from substituents. |

Note: The percentage values presented are for a related compound, ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate, and serve to illustrate the typical distribution of intermolecular interactions in this class of molecules. nih.gov

Biological Activity Profiles of 5 Benzylidene 4 Thioxothiazolidin 2 One Derivatives in Vitro Studies

Enzyme Inhibition Studies

Tyrosinase Inhibitory Activities

Derivatives of 5-benzylidene-4-thioxothiazolidin-2-one have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. A series of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one ((Z)-BTTZ) derivatives were designed to confirm the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold as a core inhibitory structure for tyrosinase. mdpi.comdoaj.org In this study, seven of the twelve synthesized derivatives demonstrated stronger inhibitory activity against mushroom tyrosinase than the standard inhibitor, kojic acid. mdpi.comdoaj.org Notably, compound 2b , with 2,4-dihydroxyl substituents, showed an IC50 value of 0.47 µM, making it 141 times more potent than kojic acid. mdpi.comdoaj.org Kinetic studies revealed that compounds 2b and 2f (with a 3-hydroxy-4-methoxyphenyl group) are competitive inhibitors of tyrosinase. mdpi.comdoaj.org These findings were supported by docking simulations with a human tyrosinase homology model, suggesting potent inhibition. mdpi.comdoaj.org

Further studies on related scaffolds, such as (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs, also identified potent tyrosinase inhibitors. mdpi.com One analog with a 2,4-dihydroxyphenyl group exhibited an exceptionally low IC50 value of 90 nM, which was 214 times more potent than kojic acid (IC50 = 19.22 μM). mdpi.com Kinetic analysis confirmed these analogs as competitive inhibitors. mdpi.com Similarly, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs were synthesized, with the derivative featuring a 2,4-dihydroxyphenyl group (analog 3 ) showing an IC50 of 1.03 µM, significantly more potent than kojic acid (IC50 = 25.26 µM). mdpi.com The position and nature of substituents on the benzylidene ring play a critical role in the inhibitory activity, with hydroxyl groups, particularly at the 2 and 4 positions, greatly enhancing potency. mdpi.commdpi.commdpi.comnih.gov

| Compound Series | Key Substituent | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| (Z)-BTTZ (2b) | 2,4-Dihydroxyphenyl | Mushroom Tyrosinase | 0.47 | mdpi.com |

| (Z)-BTTZ (2f) | 3-Hydroxy-4-methoxyphenyl | Mushroom Tyrosinase | Competitive Inhibitor | mdpi.com |

| (Z)-BTTZ (2k) | 2,4-Dimethoxyphenyl | Mushroom Tyrosinase | 126.35 | mdpi.com |

| (Z)-BBTT (Analog 3) | 2,4-Dihydroxyphenyl | Mushroom Tyrosinase | 0.09 | mdpi.com |

| (Z)-BBTT (Analog 1) | 4-Hydroxyphenyl | Mushroom Tyrosinase | 4.69 | mdpi.com |

| 3-Cyclohexyl Analog (3) | 2,4-Dihydroxyphenyl | Mushroom Tyrosinase | 1.03 | mdpi.com |

| 3-Cyclohexyl Analog (2) | 3,4-Dihydroxyphenyl | Mushroom Tyrosinase | 5.21 | mdpi.com |

| Kojic Acid (Standard) | - | Mushroom Tyrosinase | ~19-25 | mdpi.commdpi.commdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a therapeutic target for type 2 diabetes, and rhodanine (B49660) derivatives have been explored as potential inhibitors. researchgate.netnih.gov A study of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups identified them as competitive PTP1B inhibitors. researchgate.net Among the synthesized compounds, IIIv demonstrated the most potent in vitro inhibition against PTP1B with an IC50 value of 0.67 µM and exhibited a 9-fold selectivity over T-cell protein tyrosine phosphatase (TCPTP). researchgate.net Molecular docking studies indicated that these compounds could bind to both the catalytic site and the adjacent phosphotyrosine (pTyr) binding site. researchgate.net

In another study, novel tryptophan-derived rhodanine derivatives were synthesized and evaluated as PTP1B inhibitors. nih.gov Compound 10b from this series was identified as the most active, with an IC50 of 0.36 µM. nih.gov Similarly, a series of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives were designed and synthesized, with compound 7e showing the most potent PTP1B inhibition with an IC50 of 4.6 µM. nih.gov The structural framework of 5-benzylidene-thiazolidinone is a key feature for PTP1B inhibition, with modifications on the benzylidene ring and the N-3 position of the rhodanine core influencing potency and selectivity. researchgate.netnih.govnih.gov

| Compound Series | Compound ID | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole rhodanine | IIIv | PTP1B | 0.67 | researchgate.net |

| Tryptophan-derived rhodanine | 10b | PTP1B | 0.36 | nih.gov |

| 5-(substituted benzylidene)thiazolidine-2,4-dione | 7e | PTP1B | 4.6 | nih.gov |

| 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 14i | PTP1B | 6.09 | nih.gov |

| 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 14h | PTP1B | 6.83 | nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a strategy for managing diabetic complications. nih.govnih.govresearchgate.net Rhodanine-3-acetic acid derivatives have been a focus of research in this area, with epalrestat being a clinically approved drug. unipi.it A series of quinazolinone-based rhodanine-3-acetic acid derivatives were synthesized and showed potent in vitro activity against aldose reductase, with IC50 values in the nanomolar to submicromolar range. unipi.it Compounds 3a , 3b , and 3e from this series were nearly three times more active than epalrestat. The presence of the acetic acid moiety was found to be crucial for high inhibitory efficacy. unipi.it

Further studies on rhodanine-3-acetamide derivatives also demonstrated significant inhibitory potential against both aldehyde reductase (ALR1) and aldose reductase (ALR2). nih.govnih.gov In one study, all synthesized compounds were more active against ALR1 than the standard inhibitor valproic acid. nih.govnih.gov For ALR2, compounds 3a and 3f were more potent than the standard drug sulindac, with 3f being the most potent with an IC50 of 0.12 µM. nih.govnih.govresearchgate.net These results highlight that derivatives of the this compound scaffold are effective aldose reductase inhibitors.

| Compound Series | Compound ID | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Quinazolinone-based rhodanine-3-acetic acid | 3a, 3b, 3e | Aldose Reductase | ~3x more active than Epalrestat | unipi.it |

| Rhodanine-3-acetamide | 3f | Aldose Reductase (ALR2) | 0.12 | nih.govnih.govresearchgate.net |

| Rhodanine-3-acetamide | 3a | Aldose Reductase (ALR2) | 0.25 | nih.gov |

| Rhodanine-3-acetamide | 3f | Aldehyde Reductase (ALR1) | 2.18 | nih.gov |

| Rhodanine-3-acetamide | 3c | Aldehyde Reductase (ALR1) | 2.38 | nih.gov |

| Sulindac (Standard) | - | Aldose Reductase (ALR2) | Higher than 0.25 | nih.gov |

Metallo-β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov Rhodanine-based compounds have emerged as a promising scaffold for developing MBL inhibitors. nih.govacs.org A series of diaryl-substituted rhodanines were synthesized and shown to exhibit broad-spectrum inhibition against MBLs from different subclasses (NDM-1, VIM-2, ImiS, and L1) with IC50 values below 16 µM. nih.govacs.org Specifically, compounds 2h–m demonstrated this broad-spectrum activity. nih.gov The entire series of 26 molecules specifically inhibited the MβL L1 with IC50 values ranging from 0.02 to 1.7 µM. nih.govacs.org

Research also indicates that the hydrolysis of rhodanines can produce enethiol fragments, which are potent inhibitors of MBLs through chelation of the active site Zn(II) ions. nih.gov In some instances, a ternary complex between the enzyme, the parent rhodanine, and its enethiol hydrolysis product was observed. nih.gov These findings suggest that the rhodanine scaffold, both intact and through its hydrolysis products, can effectively inhibit clinically relevant MBLs, potentially helping to overcome antibiotic resistance. nih.govnih.gov

| Compound Series | Target Enzyme(s) | IC50 Range (µM) | Key Finding | Reference |

|---|---|---|---|---|

| Diaryl-substituted rhodanines (2h-m) | NDM-1, VIM-2, ImiS, L1 | <16 | Broad-spectrum inhibition | nih.gov |

| 26 Diaryl-substituted rhodanines | L1 | 0.02–1.7 | Specific, potent inhibition | nih.govacs.org |

| Rhodanine derivative (ML302) | B1 MBLs | Low µM range | Inhibits via hydrolysis to enethiol fragment | nih.govmdpi.com |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibition

The concurrent inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a desirable strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. d-nb.inforesearchgate.net New molecular hybrids combining benzothiophene or benzofuran with a rhodanine scaffold have been synthesized as potential dual COX-2/5-LOX inhibitors. nih.gov In one study, compound 5h from this series exhibited significant COX-2 inhibition, greater than the standard drug celecoxib. nih.gov

Another study investigated a series of derivatives, including N-hydroxyureas and 3,5-di-tert-butyl phenols, for dual COX-2 and 5-LOX inhibitory activity. nih.gov Two N-hydroxyurea derivatives (compounds 2 and 3 ) were identified as the most potent dual inhibitors in the series. nih.gov Additionally, two "type B hydroxamic acid" derivatives (11 and 12 ) also proved to be dual inhibitors, with compound 11 showing a 5-LOX IC50 of 1.04 µM and a COX-2 IC50 of 36.18 µM. nih.gov Importantly, the compounds with dual activity were found to be weak inhibitors of COX-1, indicating a favorable selectivity profile towards the inducible COX-2 enzyme. nih.gov

| Compound Series | Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzothiophene-Rhodanine Hybrid | 5h | Higher than Celecoxib | - | nih.gov |

| Type B Hydroxamic Acid | 11 | 36.18 | 1.04 | nih.gov |

| Type B Hydroxamic Acid | 12 | 83.42 | 1.29 | nih.gov |

| Benzhydrylpiperazine-based | 9d | 0.25 | 7.87 | rsc.org |

α-Amylase and α-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net A series of novel thiazolidine-2,4-dione and rhodanine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov The majority of these compounds showed potent inhibition, with IC50 values ranging from 5.44 to 50.45 µM, which is significantly more potent than the standard drug acarbose (IC50 = 817.38 µM). nih.gov Compound 6k , which features a rhodanine group, was the most active, with an IC50 of 5.44 µM. nih.gov

In a comparative study, rhodanine–pyrazole conjugates were screened against both α-glucosidase and α-amylase. osti.gov The hybrid molecules exhibited significantly greater inhibitory activity against α-glucosidase compared to their simpler rhodanine counterparts. osti.gov Compound 6f was particularly potent against α-glucosidase, with an IC50 of 2.259 µM, making it 42 times more potent than acarbose. researchgate.net Another compound, 6d , was the most effective inhibitor of α-amylase (IC50 = 63.77 µM), showing 1.5-fold greater activity than acarbose. osti.gov Furthermore, a series of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] showed good α-amylase inhibition, with IC50 values ranging from 1.49 to 3.06 µM, comparable to acarbose (IC50 = 1.56 µM). nih.gov

| Compound Series | Compound ID | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Rhodanine derivative | 6k | α-Glucosidase | 5.44 | nih.gov |

| Rhodanine-pyrazole conjugate | 6f | α-Glucosidase | 2.26 | researchgate.netosti.gov |

| Rhodanine-pyrazole conjugate | 6d | α-Amylase | 63.77 | osti.gov |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindole] | 5g, 5k, 5s, 5l | α-Amylase | 1.49 - 3.06 | nih.gov |

| Acarbose (Standard) | - | α-Glucosidase | ~817 | nih.gov |

| Acarbose (Standard) | - | α-Amylase | ~1.56 | nih.gov |

Urease and Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Derivatives of the thioxothiazolidinone scaffold have been investigated for their potential to inhibit urease and Glycogen Synthase Kinase 3 (GSK-3).

Urease Inhibition: A study on a series of thioxothiazolidinyl-acetamide derivatives demonstrated significant urease inhibition. These compounds exhibited IC50 values ranging from 1.473 to 9.274 µM, which is considerably more potent than the standard inhibitors hydroxyurea (IC50 = 100.21 ± 2.5 µM) and thiourea (IC50 = 23.62 ± 0.84 µM). The most active compound in this series was N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, with an IC50 of 1.473 µM. Kinetic studies indicated that this inhibition was of a mixed type.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Research into 5-benzylidene-2-iminothiazolidin-4-one derivatives identified them as selective inhibitors of GSK-3β. An in vitro evaluation of twenty-five synthesized compounds led to the discovery of nine compounds with inhibitory activity in the low nanomolar range (2-85 nM). Further testing against CDK-2 confirmed the selectivity of five of these compounds for GSK-3.

Table 1: Urease and GSK-3β Inhibitory Activities of Selected Thioxothiazolidinone Derivatives

| Compound Type | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| Thioxothiazolidinyl-acetamides | Urease | Significant inhibitory activity compared to standards. | 1.473–9.274 µM |

Note: The table presents findings on derivatives of the core scaffold, as specific data for this compound was not available in the searched literature.

Inhibition of Dynamin GTPase Activity

No research findings were identified in the searched literature regarding the in vitro inhibition of dynamin GTPase activity by this compound or its direct derivatives.

Inhibition of Enoyl Reductase InhA

While the direct inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis by this compound has not been extensively detailed, studies on structurally related rhodanine derivatives have shown promise. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and a validated target for antitubercular drugs. Research on rhodanine-based compounds has identified them as direct inhibitors of InhA, suggesting that the broader class of 5-benzylidene-thioxothiazolidinones may also possess this activity. For instance, certain rhodanine derivatives have demonstrated complete inhibition of the InhA enzyme at a concentration of 30 µM.

Antimicrobial Research

Antibacterial Activities Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

In one study, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were synthesized and tested against various bacterial strains. The majority of these derivatives showed greater efficacy than the standard antibacterial drug ampicillin, with several also being more potent than streptomycin. The most sensitive Gram-negative bacterium was reported to be E. coli, while the most sensitive Gram-positive bacterium was B. cereus. For instance, one of the most active compounds displayed bacteriostatic activity (Minimum Inhibitory Concentration, MIC) at concentrations of 43.3–86.7 µM and bactericidal activity (Minimum Bactericidal Concentration, MBC) at 86.7–173.4 μM, making it significantly more potent than the reference drugs against all tested bacteria.

Another study focused on (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine, a related compound, which inhibited the growth of Staphylococcus aureus at a concentration of 0.5 µg/mL. researchgate.net Generally, compounds with the rhodanine ring system (which is closely related to 4-thioxothiazolidin-2-one) have shown stronger activity against S. aureus than other heterocyclic moieties. researchgate.net However, these compounds did not show activity against the Gram-negative bacteria E. coli or P. aeruginosa. researchgate.net

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound Type | MIC (µM) | MBC (µM) | Reference Drug (MIC) |

|---|---|---|---|---|

| E. coli | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 43.3 - 86.7 | 86.7 - 173.4 | Ampicillin, Streptomycin |

| B. cereus | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 43.3 - 86.7 | 86.7 - 173.4 | Ampicillin, Streptomycin |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from studies on various derivatives.

Antifungal Activities Against Fungal Pathogens (e.g., Candida spp.)

The antifungal potential of this compound derivatives has been evaluated against various fungal pathogens, including species of Candida.

In a study investigating 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the compounds exhibited significant growth inhibition of a wide spectrum of fungi. nih.gov The antifungal activity of some of these derivatives was found to be more potent than the standard antifungal drug ketoconazole.

Another research effort synthesized a series of 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(phenyl)propanamides and tested their antifungal activity. Several of these compounds demonstrated significant activity against fungal strains.

Table 3: In Vitro Antifungal Activity of this compound Derivatives

| Fungal Pathogen | Compound Type | Activity | Comparison to Standard |

|---|---|---|---|

| Candida spp. | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | Significant growth inhibition | More potent than Ketoconazole |

Specific MIC/MFC values were not consistently provided in the summarized literature for a comparative table.

Anticancer Investigations (In Vitro Cell Line Studies)

Derivatives of this compound have attracted significant attention in oncological research due to their potent cytotoxic effects against a variety of cancer cell lines. These in vitro studies have highlighted the potential of this chemical scaffold in the development of novel anticancer agents.

Cytotoxicity Profiles Against Various Cancer Cell Lines (e.g., MCF-7, A549, Glioblastoma, Neuroblastoma)

The cytotoxic activity of this class of compounds has been evaluated against a panel of human cancer cell lines. For instance, a series of 5-benzylidene-2,4-thiazolidinediones demonstrated significant cytotoxic effects. One of the most active compounds, (Z)-5-(4-fluorobenzylidene)-3-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiazolidine-2,4-dione, exhibited potent activity against the MCF-7 breast cancer cell line with a GI50 value of 0.01 μM. Other derivatives also showed high cytotoxicity against cell lines such as the NCI-H460 (non-small cell lung cancer), with GI50 values as low as 0.03 μM.

Further studies on related rhodanine-based compounds, specifically 5-benzylidene-2-thioxothiazolidin-4-ones, have also revealed promising anticancer activity. A series of these derivatives were tested against 60 human tumor cell lines. The compound (5Z)-5-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one showed broad-spectrum anticancer activity, with GI50 values ranging from 1.2 to 25.1 µM. It was particularly effective against the A549/ATCC non-small cell lung cancer line (GI50 = 1.9 µM) and the SK-MEL-5 melanoma line (GI50 = 1.2 µM).

The structural features of these molecules play a crucial role in their cytotoxic profiles. The presence and position of substituents on the benzylidene ring, as well as modifications to the thiazolidinone core, have been shown to significantly influence their potency and selectivity against different cancer cell types.

Table 2: Cytotoxicity of this compound and Related Derivatives Against Selected Cancer Cell Lines

| Compound Derivative Class | Example Compound | Cancer Cell Line | Cytotoxicity (GI50) |

|---|---|---|---|

| 5-Benzylidene-2,4-thiazolidinediones | (Z)-5-(4-fluorobenzylidene)-3-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiazolidine-2,4-dione | MCF-7 (Breast) | 0.01 μM |

| 5-Benzylidene-2,4-thiazolidinediones | (Z)-5-(4-fluorobenzylidene)-3-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiazolidine-2,4-dione | NCI-H460 (Lung) | 0.03 μM |

| 5-Benzylidene-2-thioxothiazolidin-4-ones | (5Z)-5-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | A549/ATCC (Lung) | 1.9 µM |

Mechanisms of Antiproliferative Action (e.g., Topoisomerase Inhibition)

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms of action of this compound derivatives. One of the key mechanisms identified is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.

Studies have shown that certain derivatives of this class can effectively inhibit human topoisomerase IIα. This inhibition is thought to occur through the stabilization of the covalent DNA-topoisomerase cleavage complex, which ultimately leads to DNA strand breaks and the induction of apoptosis in cancer cells. The ability of these compounds to interfere with topoisomerase function positions them as potential candidates for development as topoisomerase-targeting anticancer drugs.

In addition to topoisomerase inhibition, other mechanisms may also contribute to the antiproliferative activity of these compounds. These can include the disruption of cell cycle progression, induction of apoptosis through other pathways, and the inhibition of other key enzymes involved in cancer cell growth and survival. The multi-faceted mechanistic profile of these derivatives enhances their appeal as potential therapeutic agents.

Antioxidant and Anti-inflammatory Properties

Beyond their antimicrobial and anticancer activities, derivatives of this compound have also been investigated for their antioxidant and anti-inflammatory properties. These activities are crucial for combating oxidative stress and inflammation, which are implicated in a wide range of chronic diseases.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

The ability of these compounds to scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key aspect of their antioxidant potential. The chemical structure of the this compound scaffold, particularly the presence of the thione group and the potential for electron delocalization, is believed to contribute to its radical-scavenging capabilities.

In vitro studies have demonstrated that these derivatives can effectively neutralize various free radicals, thereby protecting cells from oxidative damage. The specific substituents on the benzylidene ring can modulate this activity, with electron-donating groups often enhancing the scavenging potential. By mitigating the damaging effects of ROS and RNS, these compounds may help to prevent or alleviate conditions associated with oxidative stress.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of this compound derivatives has been quantified using various standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In the DPPH assay, these compounds have shown the ability to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization and a corresponding decrease in absorbance. Similarly, in the ABTS assay, they can effectively quench the pre-formed ABTS radical cation. The results of these assays are often expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the radicals.

The data from these assays confirm the antioxidant potential of the this compound scaffold and provide a basis for comparing the relative activities of different derivatives. This information is valuable for guiding the design of new compounds with enhanced antioxidant properties for potential therapeutic applications.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (5Z)-5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one |

| 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one |

| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one |

| (Z)-5-(4-fluorobenzylidene)-3-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiazolidine-2,4-dione |

| (5Z)-5-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Rifampin |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

Antidiabetic Research (In Vitro and Preclinical Models)

Derivatives of the closely related 5-benzylidene-2,4-thiazolidinedione (TZD) structure have been extensively investigated for their antidiabetic properties. These compounds are structurally similar to the this compound core, with the key difference being a carbonyl group at the 4-position of the thiazolidinone ring instead of a thiocarbonyl group.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity

Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial regulator of glucose and lipid metabolism, making it a key target for antidiabetic drugs. The thiazolidinedione class of drugs, which are full agonists of PPARγ, improve glycemic control by enhancing insulin sensitivity. However, their full agonistic activity has been associated with adverse effects. Consequently, research has shifted towards developing partial PPARγ agonists to retain therapeutic benefits while minimizing side effects.

In this context, novel series of 5-benzylidene-2,4-thiazolidinedione derivatives have been designed and synthesized as potential partial PPARγ agonists. In silico molecular docking studies have been employed to explore the binding affinity and conformations of these molecules within the ligand-binding domain of the PPARγ receptor.

Preclinical studies in high-fat diet and low-dose streptozotocin-induced diabetic rat models have demonstrated the hypoglycemic and hypolipidemic efficacy of certain 5-benzylidene-2,4-thiazolidinedione derivatives. These studies analyzed various biochemical parameters, including blood glucose, triglycerides, cholesterol, creatinine, blood urea nitrogen, HDL-cholesterol, and glycosylated hemoglobin.

Table 1: In Vivo Antidiabetic and Hypolipidemic Activity of Selected 5-Benzylidene-2,4-thiazolidinedione Derivatives

| Compound | Blood Glucose Reduction (%) | Triglyceride Reduction (%) | Cholesterol Reduction (%) | HDL Increase (%) |

| V2 | Significant | Significant | Significant | Significant |

| V4 | Significant | Significant | 60-70% | 66.88% |

| V5 | Significant | Significant | 60-70% | Significant |

| V20 | 76.18% | 67.65% | 56.43% | 55.16% |

Data represents significant activity as compared to the positive control, pioglitazone.

Other Relevant Biological Activities

Beyond their metabolic applications, derivatives of the this compound and related scaffolds have been explored for a range of other therapeutic properties.

Anti-Viral and Anti-Malarial Activity

The emergence of drug-resistant viral and malarial strains necessitates the discovery of novel therapeutic agents. The rhodanine scaffold, of which this compound is a derivative, has shown promise in this area.

In the context of anti-viral research, a series of novel substituted 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(phenyl)propanamides were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). One compound, in particular, demonstrated significant inhibition. core.ac.uk

Table 2: In Vitro HIV-1 RT Inhibitory Activity of a Selected 5-Benzylidene-2,4-thiazolidinedione Derivative

| Compound | % Inhibition of HIV-1 RT | IC50 (µM) |

| 24 | 73% | 1.31 |

Regarding anti-malarial activity, an in vitro study on a series of rhodanine analogues against Plasmodium falciparum identified a promising hit molecule with a significant IC50 value. While not the exact compound of focus, this highlights the potential of the broader rhodanine class.

Anti-Platelet and Immunosuppressive Effects

Research into the anti-platelet effects of related heterocyclic compounds has shown promising results. A novel 4-piperidone-based thiazole derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), was evaluated for its impact on platelet aggregation in platelet-rich plasma (PRP). The study found that this compound effectively inhibited platelet aggregation induced by both collagen and ADP. healthbiotechpharm.org

Table 3: In Vitro Anti-Platelet Activity of a Thiazole Derivative (R4)

| Inducer | IC50 (µM) |

| Collagen | 0.55 ± 0.12 |

| ADP | 0.26 ± 0.20 |

Currently, there is a lack of specific in vitro studies on the immunosuppressive effects of this compound derivatives.

Anti-Melanogenic Efficacy and Melanin Biosynthesis Modulation

Derivatives of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one have been synthesized and evaluated for their ability to inhibit melanogenesis, the process of melanin production. These studies are crucial for the development of treatments for hyperpigmentation disorders. The primary target in this pathway is tyrosinase, a key enzyme in melanin biosynthesis.

In vitro assays using mushroom tyrosinase and B16F10 melanoma cells have been conducted to assess the inhibitory potential of these compounds. Several derivatives have demonstrated potent inhibition of both mushroom and cellular tyrosinase, leading to a reduction in melanin content.

One notable derivative, (Z)-5-(2,4-Dihydroxybenzylidene)-4-thioxothiazolidin-2-one, exhibited exceptionally high inhibitory potency against mushroom tyrosinase, far exceeding that of the standard inhibitor, kojic acid. mdpi.com

Table 4: In Vitro Mushroom Tyrosinase Inhibitory Activity of Selected (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (µM) |

| 2a | 4-hydroxy | - |

| 2b | 2,4-dihydroxy | 0.47 ± 0.97 |

| 2f | 3,4-dihydroxy | - |

| Kojic Acid | (Reference) | - |

A lower IC50 value indicates greater inhibitory potency.

Further studies on selected derivatives in B16F10 melanoma cells confirmed their ability to significantly and concentration-dependently inhibit intracellular melanin content and cellular tyrosinase activity. mdpi.com

Emerging Applications of 5 Benzylidene 4 Thioxothiazolidin 2 One in Materials Science and Technology

Development as Dye-Sensitized Solar Cell (DSSC) Components

The quest for efficient and cost-effective renewable energy sources has propelled research into dye-sensitized solar cells (DSSCs). A critical component of a DSSC is the sensitizing dye, which absorbs sunlight and injects electrons into a semiconductor matrix. Derivatives of 5-Benzylidene-4-thioxothiazolidin-2-one, particularly those incorporating a rhodanine-3-acetic acid acceptor, have emerged as promising candidates for metal-free organic dyes in DSSCs.

In another study, a series of organic photosensitizers incorporating rhodanine-3-acetic acid as an acceptor and various donor groups like triphenylamine, julolidine, and carbazole were synthesized and tested in DSSCs. The carbazole-containing dye, CAR-R9, demonstrated superior photovoltaic performance with a power conversion efficiency (η) of 5.40%. researchgate.net This was attributed to a high short-circuit photocurrent density (Jsc) of 11.29 mA cm⁻², an open-circuit photovoltage (Voc) of 0.656 V, and a fill factor (FF) of 0.728. researchgate.net The research highlighted that the introduction of an additional methoxy group can significantly enhance the device's performance. researchgate.net

Table 1: Photovoltaic Performance of Representative Rhodanine-Based Dyes in DSSCs

| Dye ID | Donor Group | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) | Reference |

| CAR-R9 | Carbazole | 11.29 | 0.656 | 0.728 | 5.40 | researchgate.net |

| TPA-R9 | Triphenylamine | - | - | - | 3.01 | researchgate.net |

| J-R9 | Julolidine | - | - | - | - | researchgate.net |